

# Thermochemistry of 1,2-Dimethylpiperidine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,2-Dimethylpiperidine

Cat. No.: B3055814

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Disclaimer: Direct experimental thermochemical data for **1,2-dimethylpiperidine** is limited in publicly accessible literature. This guide provides a comprehensive overview of the thermochemical properties of the parent compound, piperidine, and its methylated derivatives as a representative model. The methodologies and data presented herein are intended to serve as a valuable reference for researchers, scientists, and drug development professionals for understanding and estimating the thermochemical properties of **1,2-dimethylpiperidine** and similar molecules.

## Introduction

Thermochemical data, including enthalpy of formation, entropy, and heat capacity, are fundamental properties for understanding the stability, reactivity, and potential energy of a chemical compound. This information is critical in the fields of chemical synthesis, process development, and drug design. For professionals in drug development, a thorough understanding of a molecule's thermodynamics can inform synthesis routes, predict stability, and elucidate receptor-ligand binding interactions. This technical guide outlines the available thermochemical data for piperidine and its alkylated derivatives, which can be used to estimate the properties of **1,2-dimethylpiperidine**. It also details the experimental protocols for their determination.

## Conformational Isomerism in 1,2-Dimethylpiperidine

The thermochemical properties of **1,2-dimethylpiperidine** are influenced by its stereochemistry. The piperidine ring predominantly adopts a chair conformation to minimize

steric and torsional strain. The two methyl groups in **1,2-dimethylpiperidine** can be arranged in either a cis or trans configuration, leading to different conformational preferences and, consequently, different thermodynamic stabilities.

In the cis isomer, one methyl group is in an axial position while the other is equatorial. This arrangement leads to steric strain from 1,3-diaxial interactions between the axial methyl group and the axial hydrogen atoms on the ring. For the trans isomer, the most stable conformation has both methyl groups in equatorial positions, which minimizes these steric interactions. As a result, the trans isomer is generally expected to be thermodynamically more stable than the cis isomer.

## Quantitative Thermochemical Data

The following tables summarize key thermochemical data for piperidine and some of its methylated derivatives. This data serves as a baseline for estimating the properties of **1,2-dimethylpiperidine**. All data is for the liquid state at 298.15 K unless otherwise specified.

Table 1: Enthalpy of Formation and Combustion of Piperidine and Methylated Derivatives

Compound	Standard Enthalpy of Formation ( $\Delta_f H^\circ$ liquid) (kJ/mol)	Standard Enthalpy of Combustion ( $\Delta_c H^\circ$ liquid) (kJ/mol)	Reference
Piperidine	$-86.44 \pm 0.59$	$-3453.2 \pm 0.50$	[1]
1-Methylpiperidine	$-95.9 \pm 1.6$	Not Available	[2][3]
3-Methylpiperidine	$-123.6 \pm 1.4$	Not Available	[2][3]
4-Methylpiperidine	$-123.5 \pm 1.5$	Not Available	[2][3]
cis-2,6-Dimethylpiperidine	$-153.6 \pm 2.1$	Not Available	[2][3]
3,5-Dimethylpiperidine	$-155.0 \pm 1.7$	Not Available	[2][3]

Table 2: Entropy and Heat Capacity of Piperidine

Property	Value	Temperature (K)	Reference
Standard Molar Entropy ( $S^\circ_{\text{liquid}}$ )	209.972 J/mol·K	298.15	[1]
Constant Pressure Heat Capacity ( $C_{p,\text{liquid}}$ )	179.857 J/mol·K	298.150	[1]

Table 3: Phase Change Energetics of Piperidine

Property	Value	Temperature (K)	Reference
Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ )	14.85369 kJ/mol	262.124	[1]
Entropy of Fusion ( $\Delta_{\text{fus}}S$ )	56.67 J/mol·K	262.124	[1]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H$ )	$40.4 \pm 0.8$ kJ/mol	298.15	[1]

## Experimental Protocols

The determination of accurate thermochemical data relies on precise calorimetric techniques. The following are detailed methodologies for key experiments.

### 1. Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume calorimeter, often a bomb calorimeter.[4]

- **Sample Preparation:** A precisely weighed sample of the liquid (e.g., **1,2-dimethylpiperidine**) is placed in a crucible within a stainless steel "bomb." A cotton fuse is attached to a platinum ignition wire and positioned to be in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure the final atmosphere is saturated with water vapor.[1]

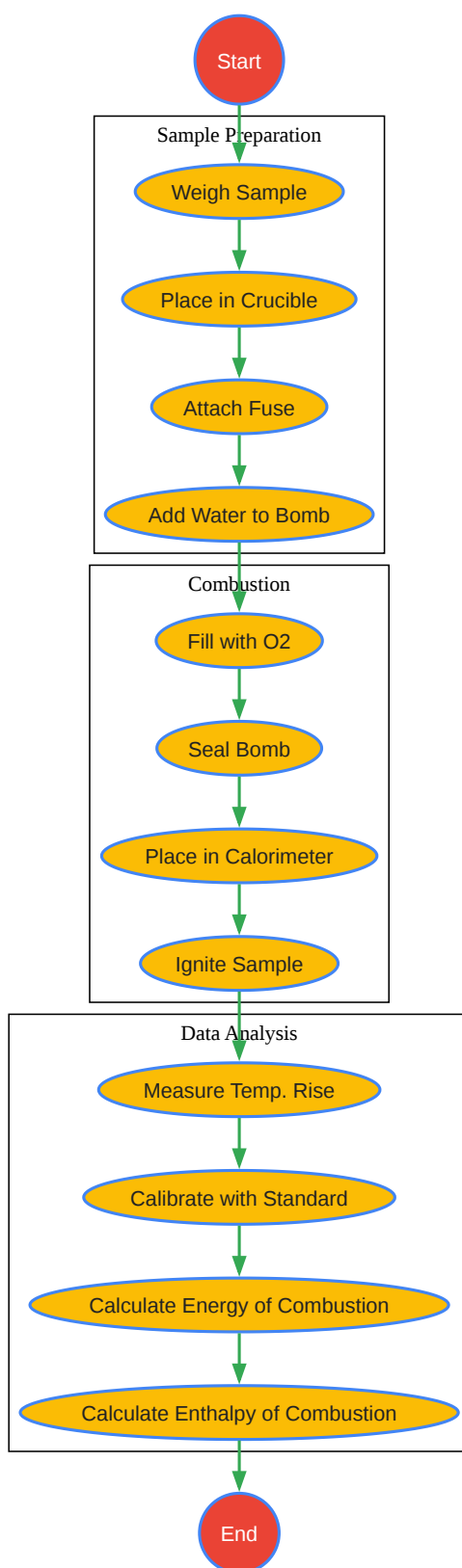
- **Combustion:** The bomb is filled with purified oxygen to a pressure of approximately 3.04 MPa and sealed. It is then placed in an isothermal water bath calorimeter. The combustion reaction is initiated by passing an electrical current through the ignition wire.<sup>[1]</sup>
- **Temperature Measurement:** The temperature of the water bath is monitored with a high-precision thermometer until a constant temperature is reached. The temperature rise resulting from the combustion is then recorded.<sup>[1]</sup>
- **Data Analysis:** The energy equivalent of the calorimeter is determined by burning a certified reference standard, such as benzoic acid. The standard massic energy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the ignition energy and the formation of nitric acid. The standard molar enthalpy of combustion is derived from the massic energy of combustion.<sup>[1]</sup>

## 2. Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.<sup>[5]</sup>

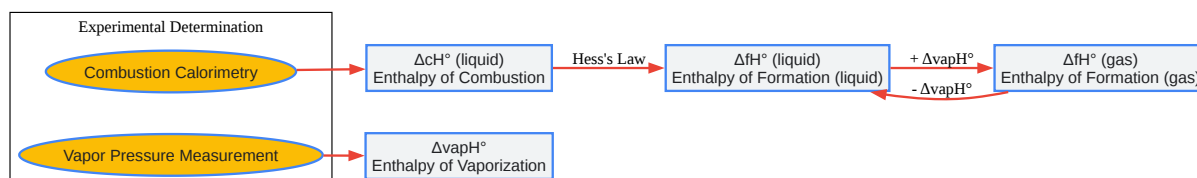
- **Measurement of Vapor Pressure:** The vapor pressure of the sample is measured at various temperatures using a static or dynamic method.
- **Data Analysis:** The Clausius-Clapeyron equation is applied. A plot of the natural logarithm of the vapor pressure ( $\ln P$ ) versus the inverse of the absolute temperature ( $1/T$ ) yields a straight line. The slope of this line is equal to  $-\Delta_{\text{vap}}H/R$ , where  $R$  is the ideal gas constant. From this, the enthalpy of vaporization ( $\Delta_{\text{vap}}H$ ) can be calculated.<sup>[6]</sup>

## Mandatory Visualizations



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Caption: Workflow for Determining Enthalpy of Combustion.



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Caption: Relationships Between Key Thermochemical Parameters.

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